The Natural Occurrence of LL-2,6-Diaminopimelic Acid: A Technical Guide for Researchers
The Natural Occurrence of LL-2,6-Diaminopimelic Acid: A Technical Guide for Researchers
Introduction: The Significance of a Unique Amino Acid
LL-2,6-diaminopimelic acid (LL-DAP) is a non-proteinogenic amino acid that holds a pivotal position in the biology of many bacteria. While not incorporated into proteins, LL-DAP serves as a crucial intermediate in the biosynthesis of two essential molecules: L-lysine, a fundamental building block of proteins, and meso-diaminopimelic acid (meso-DAP), a key component in the construction of the bacterial cell wall.[1] The metabolic pathways leading to and from LL-DAP are unique to prokaryotes and some lower eukaryotes, making them attractive targets for the development of novel antimicrobial agents.[2][3] This technical guide provides an in-depth exploration of the natural occurrence of LL-DAP, its biosynthetic pathways, its functional role in bacterial physiology, and the analytical methodologies for its study.
Distribution of Diaminopimelic Acid Isomers in Nature
Diaminopimelic acid exists in three stereoisomeric forms: LL-DAP, DD-DAP, and the internally compensated meso-DAP. The distribution of these isomers is not uniform across the bacterial kingdom. LL-DAP primarily functions as a metabolic intermediate, being enzymatically converted to meso-DAP by the enzyme diaminopimelate epimerase (DapF).[4][5] Meso-DAP is the isomer most commonly found in the peptidoglycan of Gram-negative bacteria and some Gram-positive species.[6] The DD-isomer is less common in nature. The presence and relative abundance of these isomers can be a useful chemotaxonomic marker.
| Bacterial Species | Gram Stain | DAP Isomer(s) Detected | Primary Isomer in Peptidoglycan | Reference |
| Escherichia coli | Negative | LL-DAP, meso-DAP | meso-DAP | [7] |
| Bacillus subtilis | Positive | LL-DAP, meso-DAP | meso-DAP | [8] |
| Mycobacterium tuberculosis | N/A (Acid-Fast) | LL-DAP, meso-DAP | meso-DAP | [4] |
| Corynebacterium glutamicum | Positive | LL-DAP, meso-DAP | meso-DAP | [9] |
| Mixed Rumen Bacteria | N/A | LL-DAP, meso-DAP | meso-DAP | [10] |
| Fibrobacter succinogenes | Negative | meso-DAP | meso-DAP | [11] |
| Selenomonas ruminantium | Negative | meso-DAP | meso-DAP | [11] |
| Anaerovibrio lipolytica | Negative | meso-DAP | meso-DAP | [11] |
| Streptococcus bovis | Positive | None Detected | L-Lysine | [11] |
| Prevotella ruminicola | Negative | None Detected | L-Lysine | [11] |
Biosynthesis of LL-2,6-Diaminopimelic Acid: A Divergence of Pathways
The synthesis of LL-DAP is a central part of the broader lysine biosynthetic pathway in bacteria, which originates from aspartate.[12] Following the formation of L-2,3,4,5-tetrahydrodipicolinate (THDP), the pathway diverges into several variants for the synthesis of LL-DAP. The most common of these are the succinylase and the L,L-diaminopimelate aminotransferase (DapL) pathways.
The Succinylase Pathway
The succinylase pathway is the predominant route for LL-DAP synthesis in many Gram-negative and Gram-positive bacteria, including Escherichia coli.[2] This pathway involves a series of four enzymatic steps to convert THDP to LL-DAP. The initial acylation with succinyl-CoA prevents the spontaneous cyclization of the intermediate.
The L,L-Diaminopimelate Aminotransferase (DapL) Pathway
A more direct route to LL-DAP is the L,L-diaminopimelate aminotransferase (DapL) pathway. This pathway bypasses the acylation and deacylation steps of the succinylase pathway, utilizing a single enzyme to directly convert THDP to LL-DAP. This pathway is found in various bacteria, including Verrucomicrobium spinosum, as well as in plants.[13]
The Functional Role of LL-DAP: A Precursor to Cell Wall Integrity
The primary fate of LL-DAP is its conversion to meso-DAP, a reaction catalyzed by diaminopimelate epimerase (DapF).[4][9] Meso-DAP is then incorporated into the pentapeptide side chains of peptidoglycan, the major structural component of the bacterial cell wall. In Gram-negative bacteria, the cross-linking of these peptide chains, which provides the cell wall with its rigidity and strength, often occurs between the D-alanine at position four of one chain and the meso-DAP at position three of an adjacent chain.[14] This cross-linking is catalyzed by transpeptidases, which are the targets of β-lactam antibiotics.[15] The essentiality of this pathway for cell wall synthesis underscores the potential of its enzymes as antimicrobial targets.[2]
Experimental Protocols: Analysis of LL-2,6-Diaminopimelic Acid
The analysis of LL-DAP and its isomers typically involves the hydrolysis of bacterial cell walls to release the constituent amino acids, followed by chromatographic separation and detection.
Extraction of Diaminopimelic Acid from Bacterial Cell Walls
This protocol describes a general method for the acid hydrolysis of bacterial cells to liberate DAP for subsequent analysis.
Materials:
-
Bacterial cell pellet
-
6 M Hydrochloric acid (HCl)
-
Pyrex hydrolysis tubes
-
Heating block or oven capable of maintaining 110°C
-
Lyophilizer or vacuum concentrator
-
pH meter
-
Buffer for sample resuspension (e.g., pH 2.2 sodium citrate buffer for ion-exchange chromatography)
Procedure:
-
Harvest bacterial cells by centrifugation and wash the pellet with distilled water.
-
Lyophilize the cell pellet to determine the dry weight.
-
Weigh approximately 10 mg of dried cells into a Pyrex hydrolysis tube.
-
Add 1 mL of 6 M HCl to the tube.
-
Seal the tube under vacuum or flush with nitrogen to prevent oxidation.
-
Hydrolyze the sample at 110°C for 24 hours.
-
After hydrolysis, cool the tube and carefully open it.
-
Remove the HCl by evaporation under a stream of nitrogen or by using a lyophilizer.
-
Re-dissolve the dried hydrolysate in a known volume of an appropriate buffer for chromatographic analysis.
Quantification of Diaminopimelic Acid Isomers by HPLC
This protocol provides a method for the separation and quantification of DAP isomers using reverse-phase high-performance liquid chromatography (HPLC) with pre-column derivatization and fluorescence detection.[16][17]
Materials:
-
Hydrolyzed bacterial cell wall sample
-
DAP isomer standards (LL-DAP, DD-DAP, meso-DAP)
-
Derivatization reagent (e.g., o-phthalaldehyde (OPA) reagent)
-
HPLC system with a fluorescence detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., acetonitrile and phosphate buffer gradient)
Procedure:
-
Derivatization:
-
To a specific volume of the hydrolyzed sample or standard, add the OPA derivatization reagent according to the reagent manufacturer's instructions.
-
Allow the reaction to proceed for the recommended time in the dark.
-
-
HPLC Analysis:
-
Inject a known volume of the derivatized sample onto the C18 column.
-
Separate the DAP isomers using a suitable gradient of the mobile phase. A typical mobile phase could be a gradient of acetonitrile in a phosphate buffer (pH 7.2).[16]
-
Detect the fluorescent derivatives using an excitation wavelength of 365 nm and an emission wavelength of 455 nm.[16]
-
-
Quantification:
-
Generate a standard curve by running known concentrations of the derivatized DAP isomer standards.
-
Quantify the amount of each DAP isomer in the sample by comparing the peak areas to the standard curve.
-
Conclusion and Future Directions
LL-2,6-diaminopimelic acid is a cornerstone of bacterial metabolism, linking the synthesis of an essential amino acid with the construction of the vital cell wall. Its restricted natural occurrence and the uniqueness of its biosynthetic pathways present a compelling opportunity for the development of targeted antibacterial therapies. A thorough understanding of the distribution, synthesis, and function of LL-DAP, facilitated by robust analytical techniques, is paramount for researchers in microbiology, drug discovery, and biochemistry. Future research will likely focus on the detailed characterization of the enzymes in the LL-DAP pathways from a wider range of pathogenic bacteria, paving the way for the structure-based design of potent and specific inhibitors.
References
- Usha, V., Dover, L. G., Roper, D. I., Fütterer, K., & Besra, G. S. (2009). Structure of the diaminopimelate epimerase DapF from Mycobacterium tuberculosis. Acta Crystallographica Section D: Biological Crystallography, 65(4), 383–387.
- Pillai, B., Moorthie, V. A., van Belkum, M. J., Marcus, S. L., Cherney, M. M., Diaper, C. M., Vederas, J. C., & James, M. N. G. (2009). Crystal structure of diaminopimelate epimerase from Arabidopsis thaliana, an amino acid racemase critical for L-lysine biosynthesis. Journal of Molecular Biology, 385(2), 580-594.
- Dobson, R. C. J., Griffin, M. D. W., Perugini, M. A., & Gerrard, J. A. (2009). Lysine Biosynthesis In Bacteria – An Unchartered Pathway For Novel Antibiotic Design. In ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS).
- Kim, J., Kim, Y., & Lee, J. H. (2017). Structural basis for redox sensitivity in Corynebacterium glutamicum diaminopimelate epimerase: an enzyme involved in l-lysine biosynthesis. Scientific Reports, 7(1), 42144.
- Creative Proteomics. (2023).
- Nocek, B., et al. (2011). Lysine biosynthesis in bacteria: a metallodesuccinylase as a potential antimicrobial target. Journal of Biological Inorganic Chemistry, 16(7), 1125-1135.
- Hudson, A. O., et al. (2017). Lysine biosynthesis in microorganisms. In The handbook of microbial metabolism of amino acids. CABI.
- Bruckner, R., & Brückner, H. (1995). GC-MS analysis of diaminopimelic acid stereoisomers and amino acid enantiomers in rumen bacteria. Amino Acids, 9(3), 261-270.
- Mainardi, J. L., et al. (2005). Evolution of peptidoglycan biosynthesis under the selective pressure of antibiotics in Gram-positive bacteria. FEMS Microbiology Reviews, 29(2), 225-253.
- Hudson, A. O., et al. (2008). L,L-diaminopimelate aminotransferase (DapL): a putative target for the development of narrow-spectrum antibacterial compounds. Frontiers in Microbiology, 5, 509.
- Vollmer, W., & Bertsche, U. (2008). Bacterial peptidoglycan (murein) hydrolases. FEMS Microbiology Reviews, 32(2), 149-167.
- McKerrow, J. H., et al. (2000). A simple HPLC method for analysing diaminopimelic acid diastereomers in cell walls of Gram-positive bacteria. Letters in Applied Microbiology, 30(3), 178-182.
- Hasegawa, T., Takizawa, M., & Tanida, S. (1983). A rapid analysis for chemical grouping of aerobic actinomycetes. Journal of General and Applied Microbiology, 29(4), 319-322.
- McKerrow, J., et al. (2000). A simple HPLC method for analysing diaminopimelate diastereomers in cell walls of Gram-positive bacteria. Letters in Applied Microbiology, 30(3), 178-182.
- El-Waziry, A. M., et al. (1996). Measurement of total and separate stereoisomers of diaminopimelic acid in rumen bacteria by high-performance liquid chromatography.
- Atrih, A., et al. (2012). Hydrolysis of peptidoglycan is modulated by amidation of meso-diaminopimelic acid and Mg2+ in Bacillus subtilis. Molecular Microbiology, 85(6), 1109-1122.
- El-Waziry, A. M., et al. (1996). Measurement of total and separate stereoisomers of diaminopimelic acid in rumen bacteria by high-performance liquid chromatography.
- Vollmer, W., Blanot, D., & de Pedro, M. A. (2008). Peptidoglycan structure and architecture. FEMS Microbiology Reviews, 32(2), 149-167.
- Cameron, T. A., et al. (2021). Unipolar Peptidoglycan Synthesis in the Rhizobiales Requires an Essential Class A Penicillin-Binding Protein. mBio, 12(5), e02235-21.
- Czerkawski, J. W. (1974). Methods for determining 2-6-diaminopimelic acid and 2-aminoethylphosphonic acid in gut contents. Journal of the Science of Food and Agriculture, 25(1), 45-55.
- Csapó, J., et al. (2008). Rapid method for the determination of diaminopimelic acid using ion exchange chromatography. Acta Universitatis Sapientiae, Alimentaria, 1(1), 99-110.
- Taylor & Francis. (n.d.). Diaminopimelic acid – Knowledge and References.
- Hoare, D. S., & Work, E. (1957). The stereoisomers of α∈-diaminopimelic acid. 2. Their distribution in the bacterial order Actinomycetales and in certain Eubacteriales. The Biochemical journal, 65(3), 441–447.
- Hoare, D. S., & Work, E. (1955). The stereoisomers of α∈-diaminopimelic acid: their distribution in nature and behaviour towards certain enzyme preparations. The Biochemical journal, 61(4), 562–568.
- Antia, M., Hoare, D. S., & Work, E. (1957). The stereoisomers of α∈-diaminopimelic acid. 3. Properties and distribution of diaminopimelic acid racemase, an enzyme causing interconversion of the ll and meso isomers. The Biochemical journal, 65(3), 448–459.
- Hutton, C. A., et al. (2007). The Design, Synthesis, and Evaluation of Diaminopimelic Acid Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity. Molecules, 28(1), 153.
- Schneerson, R., et al. (2014). Extraction and Purification of Wall-Bound Polymers of Gram-Positive Bacteria. In Methods in Molecular Biology (Vol. 1197, pp. 3-10). Humana Press.
- White, P. J. (1966). Method for Measuring Diaminopimelic Acid in Total Rumen Contents and Its Application to the Estimation of Bacterial Growth. Applied Microbiology, 14(5), 729–734.
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. eolss.net [eolss.net]
- 3. Lysine biosynthesis in bacteria: a metallodesuccinylase as a potential antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of the diaminopimelate epimerase DapF from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. The stereoisomers of α∈-diaminopimelic acid. 2. Their distribution in the bacterial order Actinomycetales and in certain Eubacteriales - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrolysis of peptidoglycan is modulated by amidation of meso‐diaminopimelic acid and Mg2+ in B acillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis for redox sensitivity in Corynebacterium glutamicum diaminopimelate epimerase: an enzyme involved in l-lysine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of total and separate stereoisomers of diaminopimelic acid in rumen bacteria by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GC-MS analysis of diaminopimelic acid stereoisomers and amino acid enantiomers in rumen bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]
- 13. Comprehensive Review of L-Lysine: Chemistry, Occurrence, and Physiological Roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Transpeptidase-mediated incorporation of D-Amino Acids into bacterial peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. discovery.researcher.life [discovery.researcher.life]
